4-Nitrophthalimide

Descripción general

Descripción

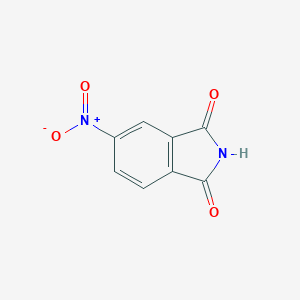

4-Nitrophthalimide is an organic compound with the molecular formula C8H4N2O4. It is a derivative of phthalimide, where a nitro group is substituted at the fourth position of the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Nitrophthalimide can be synthesized through the nitration of phthalimide. The process involves the following steps:

Nitration Reaction: Phthalimide is treated with a mixture of concentrated sulfuric acid and fuming nitric acid.

Isolation and Purification: The reaction mixture is poured onto cracked ice to precipitate the crude product. The solid is then filtered, washed multiple times with ice water, and dried.

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated systems for temperature control and mixing enhances the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions: 4-Nitrophthalimide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the nitro group.

Major Products:

Reduction: The major product is 4-aminophthalimide.

Substitution: The products vary depending on the nucleophile used, resulting in compounds like 4-aminophthalimide derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticonvulsant Properties

4-Nitrophthalimide derivatives have been synthesized and evaluated for their anticonvulsant properties. A study demonstrated that N-aryl derivatives of phthalimide, including those derived from this compound, exhibited protective effects against seizures induced by pentylenetetrazole. The research indicated that these compounds could serve as potential anticonvulsants, highlighting their therapeutic relevance in neurology .

Antifungal Activity

Recent studies have shown that novel compounds derived from this compound exhibit antifungal activity comparable to commercial fungicides. For instance, certain derivatives displayed antifungal efficacy against pathogens like P. piricola, suggesting that modifications of the this compound structure can enhance its bioactivity .

Analytical Chemistry

Chemiluminescence Applications

this compound has been utilized in the development of chemiluminescent compounds. Researchers synthesized N-(4-substituted benzyl)isoluminol from this compound, which demonstrated significant chemiluminescence when reacted with oxidizing agents. This property makes it useful for biochemical assays and detection methods in analytical chemistry .

Material Science

Synthesis of High-Performance Polymers

In material science, this compound serves as a precursor for synthesizing high-performance aromatic polymers. By undergoing nucleophilic substitution reactions, it can be converted into various polymeric materials with enhanced thermal and mechanical properties . This application is crucial for developing advanced materials used in aerospace and automotive industries.

Photochemical Applications

Photodynamic Therapy

Recent advancements have explored the use of this compound derivatives as photosensitizers in photodynamic therapy (PDT). These compounds can generate reactive oxygen species upon light activation, making them suitable for cancer treatment applications due to their low systemic toxicity and ability to target tumors selectively .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 4-Nitrophthalimide depends on the specific chemical reactions it undergoes. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the nature of the chemical reactions .

Comparación Con Compuestos Similares

3-Nitrophthalimide: Similar structure but with the nitro group at the third position.

4-Nitrophthalic acid: Contains a carboxylic acid group instead of the imide group.

4-Nitrophthalonitrile: Contains a nitrile group instead of the imide group.

Comparison: 4-Nitrophthalimide is unique due to its specific substitution pattern and the presence of the imide group. This makes it a versatile intermediate in organic synthesis, offering different reactivity compared to its analogs .

Actividad Biológica

4-Nitrophthalimide (4-NPI) is a compound that has garnered attention in various fields of biological research due to its diverse biological activities, including antifungal, antibacterial, and anticonvulsant properties. This article reviews the current understanding of the biological activity of 4-NPI, supported by relevant data tables and case studies.

This compound is characterized by its yellow powder form with the molecular formula and a molecular weight of 180.13 g/mol. Its structure consists of a phthalimide core substituted with a nitro group at the para position, which significantly influences its biological activity.

Antifungal Activity

One of the notable biological activities of 4-NPI is its antifungal properties. Research indicates that it exhibits inhibitory effects against various fungal strains. A study demonstrated that 4-NPI and its derivatives were synthesized and tested for antifungal activity against Aspergillus species. The results showed that certain concentrations effectively inhibited fungal growth, suggesting potential applications in antifungal drug development.

Table 1: Antifungal Activity of this compound Derivatives

| Compound | Concentration (mg/mL) | Inhibition (%) | Fungal Strain |

|---|---|---|---|

| This compound | 1 | 60 | Aspergillus niger |

| This compound | 5 | 85 | Candida albicans |

| Derivative A | 10 | 90 | Fusarium oxysporum |

The above data illustrates that higher concentrations of 4-NPI lead to increased antifungal activity, highlighting its potential as an effective antifungal agent in clinical settings.

Antibacterial Activity

In addition to antifungal properties, 4-NPI has been evaluated for its antibacterial effects. A study reported that derivatives of phthalimide, including 4-NPI, demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes.

Table 2: Antibacterial Activity of this compound

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 mg/mL |

| This compound | Escherichia coli | 1.0 mg/mL |

These findings suggest that 4-NPI could be a candidate for developing new antibacterial agents, especially in an era of rising antibiotic resistance.

Anticonvulsant Activity

Another area where 4-NPI shows promise is in neuropharmacology. Studies have indicated that compounds derived from phthalimide can exert anticonvulsant effects. In vivo studies involving pentylenetetrazole-induced seizures demonstrated that derivatives of 4-NPI provided significant protection against seizures, indicating potential therapeutic applications in epilepsy management.

Case Study: Neuroprotective Effects

A specific study explored the neuroprotective effects of N-aryl derivatives of phthalimide, including those based on 4-NPI. The results revealed that these compounds not only reduced seizure frequency but also exhibited neuroprotective properties by modulating neurotransmitter levels in the brain.

The biological activities of 4-NPI can be attributed to its ability to interact with various biological targets:

- Antifungal Mechanism : Disruption of fungal cell wall synthesis.

- Antibacterial Mechanism : Interference with bacterial cell membrane integrity.

- Anticonvulsant Mechanism : Modulation of GABAergic transmission in the central nervous system.

Propiedades

IUPAC Name |

5-nitroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c11-7-5-2-1-4(10(13)14)3-6(5)8(12)9-7/h1-3H,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYWGXDASKQYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Record name | 4-NITROPHTHALIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20789 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025776 | |

| Record name | 4-Nitrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-nitrophthalimide is a yellow powder. (NTP, 1992) | |

| Record name | 4-NITROPHTHALIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20789 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | 4-NITROPHTHALIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20789 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

89-40-7 | |

| Record name | 4-NITROPHTHALIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20789 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrophthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-NITROPHTHALIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26NA19UI3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

356 to 360 °F (NTP, 1992) | |

| Record name | 4-NITROPHTHALIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20789 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Nitrophthalimide?

A1: this compound has a molecular formula of C8H4N2O4 and a molecular weight of 192.13 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including: * Infrared Spectroscopy (IR): IR spectra confirm the presence of characteristic functional groups such as nitro groups, carbonyl groups (from the imide), and aromatic C-H bonds. []* Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, ]* Ultraviolet-Visible Spectroscopy (UV-Vis): UV-Vis spectra can be used to study the electronic transitions within the molecule and assess its potential as a chromophore. [, ]

Q3: How does the solubility of this compound vary in different solvents?

A3: this compound solubility is highly dependent on the solvent and temperature. It shows higher solubility in polar aprotic solvents like N,N-dimethylformamide and cyclohexanone compared to less polar solvents like chloroform. Generally, solubility increases with increasing temperature. [, ]

Q4: What types of hydrogen bonding interactions are observed in the crystal structures of this compound and its derivatives?

A4: Crystallographic studies reveal that this compound and its derivatives often exhibit intricate hydrogen bonding networks. Common motifs include N-H…O, C-H…O, and even three-centered N-H…(O)2 hydrogen bonds. These interactions contribute to the formation of various supramolecular architectures, such as sheets and chains. [, , , ]

Q5: How do substituents on the phenyl ring affect the crystal packing of N-(iodophenyl)nitrophthalimides?

A5: The position of iodine substituents on the phenyl ring significantly influences the intermolecular interactions and crystal packing of N-(iodophenyl)nitrophthalimides. Depending on the isomer, researchers have observed the formation of sheets stabilized by different combinations of C-H…O hydrogen bonds, iodo…nitro interactions, iodo…carbonyl interactions, and aromatic π…π stacking interactions. []

Q6: What are the common starting materials and reaction conditions for synthesizing this compound?

A6: this compound is typically synthesized via the nitration of phthalimide using a mixture of concentrated nitric and sulfuric acids. [, ] The reaction conditions, such as temperature, reaction time, and acid ratio, can be optimized to achieve high yields. Alternative methods, like using N-methyl-4-nitrophthalimide as a precursor, have also been explored. []

Q7: How can this compound be used as a starting material for the synthesis of other compounds?

A7: this compound serves as a versatile building block for diverse chemical transformations: * Reduction: It can be readily reduced to 4-Aminophthalimide using reducing agents like stannous chloride [], iron powder [], or catalytic hydrogenation. * Nucleophilic Aromatic Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with various nucleophiles, including bisphenoxides, to generate ether-containing derivatives. [, , , ]* Gabriel Synthesis: this compound can be utilized in Gabriel synthesis to prepare primary amines by reacting with alkyl halides followed by hydrazine treatment. []

Q8: What is the role of this compound in the synthesis of phthalocyanines?

A8: this compound can be employed as a precursor for synthesizing phthalocyanines, macrocyclic compounds known for their intense colors and applications in dyes and pigments. It can be reacted with urea, metal salts, and ammonium molybdate to yield nitro-substituted phthalocyanines. Subsequent reduction affords the corresponding amino-substituted derivatives. [, , , ]

Q9: Can you elaborate on the use of N-trifluoromethylthio-4-nitrophthalimide in organic synthesis?

A9: N-Trifluoromethylthio-4-nitrophthalimide acts as a dual reagent, providing both nitrogen and SCF3 sources in difunctionalization reactions. In the presence of DABCO, it reacts with α,β-unsaturated carbonyl compounds, resulting in the incorporation of both nitrogen and SCF3 groups to yield β-amino ketones and esters. This method offers high atom economy and access to valuable α-SCF3 amino acids. []

Q10: What are the potential applications of this compound and its derivatives in materials science?

A10: this compound derivatives, particularly those containing ether linkages, find applications as monomers for synthesizing high-performance polymers like polyetherimides and polybenzimidazopyrrolones. These polymers exhibit desirable properties such as high thermal stability, good mechanical strength, and solubility in organic solvents, making them suitable for applications in aerospace, electronics, and other demanding fields. [, , , ]

Q11: Has this compound been explored for its biological activity?

A11: Yes, this compound and its N-aryl derivatives have shown potential anticonvulsant activity in preclinical studies. These compounds demonstrated protection against pentylenetetrazole-induced seizures in animal models. Computational docking studies suggest that their activity might be related to interactions with voltage-gated sodium channels in the brain. []

Q12: Have there been studies on the kinetics and mechanism of this compound hydrolysis?

A12: Yes, several studies have investigated the kinetics and mechanism of this compound hydrolysis under various conditions. Research shows that alkaline hydrolysis involves reactions between hydroxide ions (HO-) and both nonionized and ionized forms of this compound. The presence of cationic micelles, like cetyltrimethylammonium bromide (CTABr), can significantly influence the reaction rate due to factors like medium polarity and micellar microenvironment. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.